![molecular formula C15H13ClO3 B12636644 5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid is an organic compound with a complex structure that includes a chlorophenyl group, a methoxy group, and a methylbenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid typically involves the reaction of 2-chlorophenol with 2-methylbenzoic acid under specific conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient for the synthesis of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-methoxy-5-chlorophenyl)antimony dicarboxylates: These compounds share a similar chlorophenyl and methoxy structure but differ in their antimony content.
2-Methoxyphenylacetic acid: This compound has a similar methoxy group but differs in its overall structure and functional groups.
Uniqueness
5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H13ClO3 |
|---|---|
Poids moléculaire |
276.71 g/mol |
Nom IUPAC |
5-[(2-chlorophenyl)methoxy]-2-methylbenzoic acid |
InChI |
InChI=1S/C15H13ClO3/c1-10-6-7-12(8-13(10)15(17)18)19-9-11-4-2-3-5-14(11)16/h2-8H,9H2,1H3,(H,17,18) |
Clé InChI |
OKDLNBNQLCQYBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
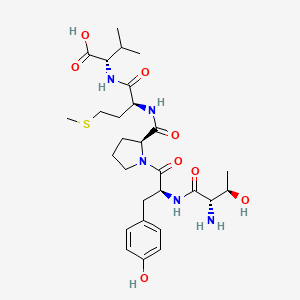


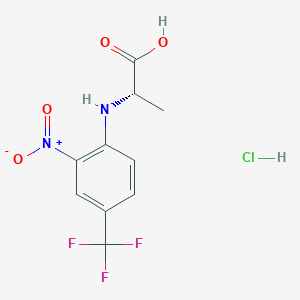
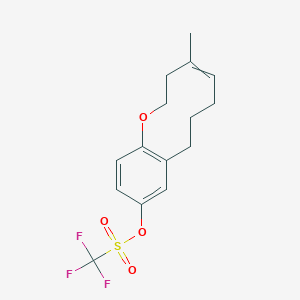
![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)
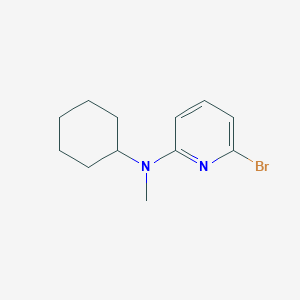
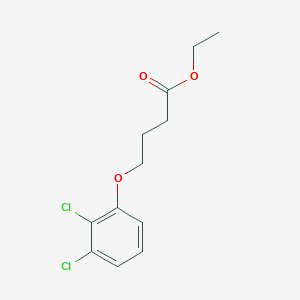
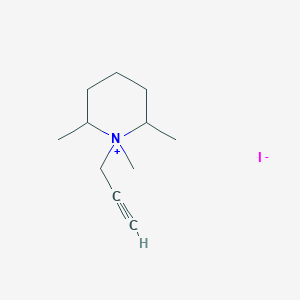
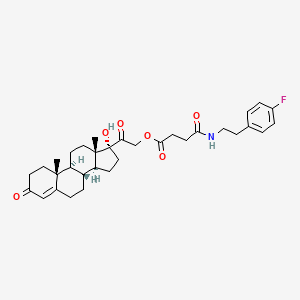

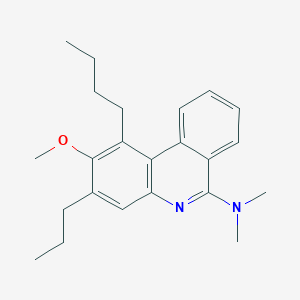
![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)
